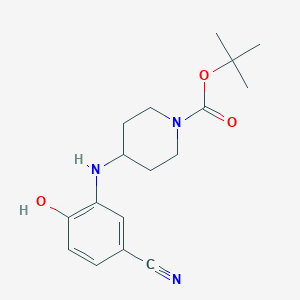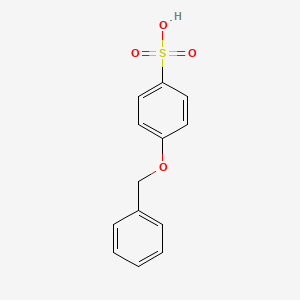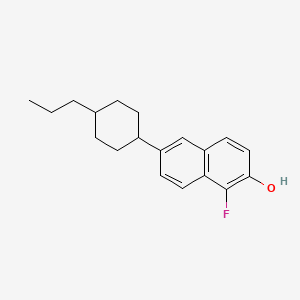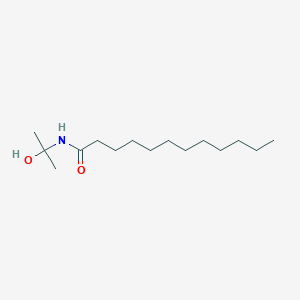
2-(4-methylpentyl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-methylpentyl)isoindole-1,3-dione is a derivative of isoindoline-1,3-dione, a compound known for its diverse biological activities and applications in medicinal chemistry. Isoindoline-1,3-dione derivatives are often explored for their potential therapeutic properties, including anticonvulsant, anticancer, and antipsychotic activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpentyl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative. One common method is the condensation reaction between phthalic anhydride and 4-methylpentylamine in a suitable solvent such as toluene under reflux conditions . The reaction proceeds as follows:
Condensation Reaction: Phthalic anhydride reacts with 4-methylpentylamine in toluene under reflux for 24 hours.
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solventless conditions, can enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions
2-(4-methylpentyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindoline-1,3-dione derivatives.
科学的研究の応用
2-(4-methylpentyl)isoindole-1,3-dione has several scientific research applications:
作用機序
The mechanism of action of 2-(4-methylpentyl)isoindole-1,3-dione involves its interaction with various molecular targets:
Neurotransmitter Receptors: The compound modulates dopamine receptor D2 and other neurotransmitter receptors, influencing neuronal activity.
Ion Channels: It affects ion channels such as calcium, sodium, and potassium channels, which play a role in neuronal excitability.
Protein Aggregation: Inhibition of β-amyloid protein aggregation, which is implicated in neurodegenerative diseases.
類似化合物との比較
Similar Compounds
Isoindoline-1,3-dione: The parent compound with similar biological activities.
2-(2-(3,4-dihydroxyphenyl)ethyl)isoindoline-1,3-dione: A derivative with potential anticancer properties.
2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione: Known for its cytotoxic effects on cancer cells.
Uniqueness
2-(4-methylpentyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties.
特性
分子式 |
C14H17NO2 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
2-(4-methylpentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H17NO2/c1-10(2)6-5-9-15-13(16)11-7-3-4-8-12(11)14(15)17/h3-4,7-8,10H,5-6,9H2,1-2H3 |
InChIキー |
LETPNCYMLNBGKE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCN1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B8620079.png)
![2-Ethyl-6-(4-fluorophenyl)-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B8620082.png)

![2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol](/img/structure/B8620111.png)


![[4-(4-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-5-yl]methanol](/img/structure/B8620125.png)
![Benzoic acid, 3-[(3-hydroxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B8620137.png)



![Methyl 2-(8-bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate](/img/structure/B8620175.png)
